molecular formula C9H6IN B1315282 6-Iodoisoquinoline CAS No. 75476-84-5

6-Iodoisoquinoline

Cat. No.: B1315282
CAS No.: 75476-84-5
M. Wt: 255.05 g/mol
InChI Key: LPUNAKZXZRFMCD-UHFFFAOYSA-N
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Description

6-Iodoisoquinoline: is an aromatic heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of an iodine atom at the sixth position of the isoquinoline ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

6-Iodoisoquinoline, also known as EQ-6, primarily targets the chaperone domain of heat shock protein 90 . This protein plays a crucial role in maintaining cellular homeostasis and is involved in several cellular processes, including protein folding, degradation, and signal transduction .

Mode of Action

EQ-6 interacts with its target by inhibiting the chaperone domain of heat shock protein 90 . This inhibition prevents axon degeneration in primary dorsal root ganglion neurons in vitro . The interaction of EQ-6 with its target preserves the levels of nicotinamide adenine dinucleotide (NAD), a key metabolite in the programmed axon degeneration pathway .

Biochemical Pathways

The primary biochemical pathway affected by EQ-6 is the programmed axon degeneration pathway . By preserving the levels of NAD, EQ-6 prevents axon degeneration, which is associated with chemotherapy-induced peripheral neuropathy (CIPN) . The compound also reduces tissue levels of SF3B2, a potential biomarker of target engagement .

Pharmacokinetics

The oral bioavailability of EQ-6 is about 10%, partly due to rapid metabolism in the liver . Despite this, EQ-6 is concentrated in neural tissues , suggesting that it can reach its target sites effectively.

Result of Action

The molecular effect of EQ-6’s action is the preservation of NAD levels, which prevents axon degeneration . At the cellular level, EQ-6 prevents the loss of epidermal nerve fibers in a mouse model of CIPN induced by paclitaxel . These effects suggest that EQ-6 could be a potential therapeutic agent for preventing CIPN.

Action Environment

Factors such as behaviors, nutrition, and exposure to chemicals and industrial pollutants can have epigenetic effects . Therefore, these factors could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

6-Iodoisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and drugs . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its catalytic activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, thereby affecting cellular energy metabolism and redox states . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of specific enzymes, such as CYP1A2, leading to their inhibition . This binding is facilitated by the iodine atom, which enhances the compound’s affinity for the enzyme. Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce persistent changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A2 . The metabolism of this compound can influence metabolic flux and alter the levels of specific metabolites. Additionally, the compound’s interaction with NAD-dependent enzymes can affect cellular redox states and energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, such as the liver and brain . Its distribution is influenced by factors such as lipophilicity and the presence of transport proteins that facilitate its uptake and efflux.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can impact the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Iodoisoquinoline can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Iodoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substituted Isoquinolines: Products with various functional groups replacing the iodine atom.

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with hydrogenated isoquinoline rings.

Scientific Research Applications

6-Iodoisoquinoline has diverse applications in scientific research:

Comparison with Similar Compounds

6-Iodoisoquinoline can be compared with other isoquinoline derivatives:

    Isoquinoline: The parent compound without the iodine substitution.

    6-Bromoisoquinoline: Similar structure with a bromine atom instead of iodine.

    6-Chloroisoquinoline: Contains a chlorine atom at the sixth position.

Uniqueness

The presence of the iodine atom in this compound imparts unique reactivity and properties, making it a valuable intermediate for further functionalization and synthesis of complex molecules .

Properties

IUPAC Name

6-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUNAKZXZRFMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506651
Record name 6-Iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75476-84-5
Record name 6-Iodoisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75476-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Heat a mixture of 6-bromoisoquinoline (Aldrich; 0.320 g, 1.54 mmol), copper (I) iodide (0.155 g, 0.815 mmol), and potassium iodide (1.27 g, 7.96 mmol) in N,N-dimethylformamide (5.0 mL) to 130° C. at 3 h under microwave irradiation. Pour the cooled reaction mixture into 4:1 dichloromethane/diethyl ether (100 mL) and filter. Wash the filtrate with 5% aqueous sodium bisulfite solution (2×50 mL). Dry the organic layer over sodium chloride, decant the organic layer, and remove the solvents under reduced pressure. Dry the residue under vacuum for 18 h to give 0.4 g (100%) of the title compound as a dark red-brown solid. This material is carried on directly to the next step without further purification. MS (electrospray, m/z) 256.1 (M+1).
Quantity
0.32 g
Type
reactant
Reaction Step One
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1.27 g
Type
reactant
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5 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.155 g
Type
catalyst
Reaction Step One
Name
dichloromethane diethyl ether
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.